Tyramine sulfate

Description

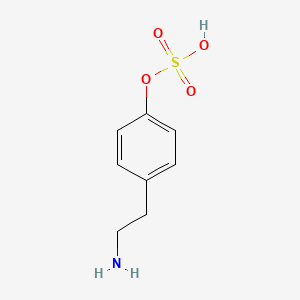

Structure

3D Structure

Properties

CAS No. |

30223-92-8 |

|---|---|

Molecular Formula |

C8H11NO4S |

Molecular Weight |

217.24 g/mol |

IUPAC Name |

[4-(2-aminoethyl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12) |

InChI Key |

DYDUXGMDSXJQFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

Other CAS No. |

30223-92-8 |

physical_description |

Solid |

Synonyms |

tyramine O-sulfate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Conjugation Pathways of Tyramine O Sulfate

Identification of Precursor Molecules for Tyramine (B21549) O-sulfate Synthesis

The formation of Tyramine O-sulfate hinges on the availability of its direct precursor, tyramine. Research has clarified the primary pathway for its synthesis while also investigating alternative, though unsupported, routes.

Tyramine as the Primary Substrate in Sulfation Processes

Tyramine is firmly established as the primary precursor for the synthesis of Tyramine O-sulfate. ebi.ac.uk It is a naturally occurring monoamine compound derived from the amino acid tyrosine through a decarboxylation reaction catalyzed by the enzyme tyrosine decarboxylase. wikipedia.orgebi.ac.uk This process is a significant metabolic pathway for tyramine. The sulfation of tyramine is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group to the hydroxyl group of tyramine. ebi.ac.uk Studies using human hepatoma cells (HepG2) have demonstrated that these cells produce and secrete Tyramine O-sulfate when tyramine is available. ebi.ac.ukosti.gov Further research with liver extracts from various species, including humans, has confirmed that tyramine is actively conjugated with sulfate (B86663). nih.gov

Investigation into the Absence of Direct Derivation from Tyrosine O-sulfate Decarboxylation

An alternative hypothetical pathway for the formation of Tyramine O-sulfate involves the decarboxylation of Tyrosine O-sulfate. However, scientific investigations have not supported this route. Studies have shown that while the enzyme aromatic L-amino acid decarboxylase, present in HepG2 cell homogenates, can decarboxylate tyrosine to form tyramine, it is unable to catalyze the decarboxylation of Tyrosine O-sulfate to produce Tyramine O-sulfate. ebi.ac.uk Furthermore, experiments using purified tyrosine decarboxylase from Streptococcus faecalis demonstrated that while L-tyrosine is an active substrate, Tyrosine O-sulfate is not. osti.gov These findings strongly indicate that Tyramine O-sulfate is synthesized through the direct sulfation of tyramine rather than the decarboxylation of pre-sulfated tyrosine. ebi.ac.uk

Characterization of Sulfotransferase Enzymes (SULTs) Catalyzing Tyramine Sulfation

The sulfation of tyramine is a crucial metabolic process facilitated by a superfamily of enzymes known as sulfotransferases (SULTs). These enzymes play a pivotal role in detoxifying various compounds by increasing their water solubility for easier excretion.

Specific SULT Isoforms Involved in Tyramine O-sulfate Formation

Several isoforms of sulfotransferases are involved in the metabolism of a wide array of substrates, including drugs, hormones, and neurotransmitters. psu.edunih.gov Within the SULT1 family, which primarily targets phenolic compounds, SULT1A3 has been identified as showing a high affinity for positively charged substrates like tyramine. oup.comfu-berlin.de The substrate-binding site of SULT1A3 contains acidic residues that facilitate the binding of these positively charged molecules. oup.com While SULT1A1 is a major enzyme in xenobiotic metabolism with a broad substrate range, SULT1A3 is more specific for catecholamines and related compounds. oup.comresearchgate.net

Enzymatic Reaction Mechanisms and Cofactor Requirements (e.g., 3'-Phosphoadenosine-5'-phosphosulfate, PAPS)

The enzymatic sulfation of tyramine requires a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.comoup.comnih.gov SULTs catalyze the transfer of the sulfuryl group (SO3) from PAPS to the hydroxyl group of tyramine, forming Tyramine O-sulfate and 3'-phosphoadenosine-5'-phosphate (PAP). oup.comoup.comacs.org The availability of PAPS is a critical factor for sulfation to occur. talkingaboutthescience.com The reaction mechanism for some sulfotransferases, such as a novel one from the human intestinal bacterium Eubacterium A-44, has been suggested to follow a ping-pong bi-bi mechanism. nih.govjst.go.jp In this proposed mechanism, the donor substrate binds to the enzyme, a product is released, and then the acceptor substrate binds to the modified enzyme. nih.govjst.go.jp

Kinetic Parameters and Substrate Specificity of Tyramine Sulfotransferases

The kinetic properties of sulfotransferases highlight their efficiency and specificity. For instance, the sulfotransferase from the intestinal bacterium Eubacterium A-44 exhibits an apparent Michaelis constant (Km) for tyramine of 3.5 mM when using p-nitrophenylsulfate as the sulfate donor. capes.gov.br In another study involving liver extracts, the sulfotransferase showed a low Km of 9.1 μM for tyramine, indicating a high affinity for this substrate. nih.gov This high affinity allows for efficient sulfoconjugation of tyramine even in the presence of other metabolic processes like oxidative deamination. nih.gov The specificity of SULT1A3 for substrates like dopamine (B1211576) and tyramine further underscores the targeted nature of this metabolic pathway. oup.com

Cellular and Tissue Localization of Tyramine O-sulfate Biosynthesis

The enzymatic conjugation of a sulfate group to tyramine primarily occurs in specific tissues, with the liver and intestines being the most significant sites. The expression and activity of particular SULT isoforms in these locations determine the capacity for tyramine O-sulfate synthesis.

Hepatic Sulfation Activities (e.g., HepG2 human hepatoma cells)

The liver is a central organ for the metabolism of a vast array of endogenous and xenobiotic compounds, including the sulfation of tyramine. Studies utilizing the human hepatoma cell line, HepG2, have definitively shown that these cells produce and secrete tyramine O-sulfate. osti.goviaea.org This process is catalyzed by cytosolic SULT enzymes using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the essential sulfate donor. osti.govnih.gov

While several SULT isoforms are present in the liver, SULT1A3 is noted for its preference for positively charged substrates like tyramine. genecards.org However, research on analogous compounds suggests that SULT1A1, despite a lower affinity, may be a major contributor to hepatic sulfation due to its significantly higher expression levels in the liver compared to SULT1A3. upol.cz Further investigations in HepG2 cells have identified the presence of a "dopa/tyrosine sulfotransferase," which shares properties with the M-form phenol (B47542) sulfotransferase and is responsible for the sulfation of tyrosine isomers and related compounds. nih.gov

Intestinal Sulfation Activities and Their Comparative Contributions

The intestine represents another critical site for tyramine metabolism, where it undergoes sulfation alongside other conjugation reactions. researchgate.net The gastrointestinal tract acts as a barrier, metabolizing dietary compounds like tyramine before they enter systemic circulation. The expression of SULT1A3, the monoamine-preferring SULT, is particularly abundant in the small intestine. researchgate.net

The comparative contribution of intestinal versus hepatic sulfation can vary significantly across species. In monkeys, the sulfation activity in the intestine has been measured to be almost three times higher than that in the liver, highlighting its primary role in tyramine metabolism in this species. nih.gov This indicates a powerful first-pass metabolism of dietary tyramine within the gut wall of primates.

Comparative Analysis of Organ-Specific Sulfation Potentials Across Diverse Species

The capacity for tyramine sulfation varies not only between organs but also among different animal species. The liver generally possesses the most diverse array of SULT enzymes and is a significant organ for sulfation across species. researchgate.net However, quantitative studies reveal substantial differences in hepatic activity. For instance, liver extracts from monkeys exhibit the highest rate of tyramine sulfate synthesis, followed by rats, mice, and guinea pigs, respectively. nih.gov In contrast to the high intestinal activity in monkeys, the intestines of other species like rats show very low tyramine sulfation activity. nih.gov

This interspecies variability is reflective of the differential expression of SULT isoforms. In humans, SULT1A1 is expressed in both liver hepatocytes and intestinal glandular cells. xenotech.com In rats, SULT1A1 mRNA is found in the liver, brain, lung, heart, intestine, and kidney, underscoring its broad tissue distribution. uniprot.org

Table 1: Comparative Hepatic Tyramine Sulfation Across Species

This table displays the rate of [14C] this compound synthesis in liver extracts from various animal species. Data is sourced from a comparative study on the conjugation of tyramine with sulfate. nih.gov

| Species | Hepatic Sulfation Rate (pmol/min per mg of protein) |

| Monkey | 145 |

| Rat | 66 |

| Mouse | 21 |

| Guinea Pig | 6 |

Regulation of Tyramine O-sulfate Biosynthesis Pathways

The production of tyramine O-sulfate is a tightly regulated process. This control is exerted at multiple levels, including the genetic expression of SULT enzymes and the availability of necessary co-substrates and other endogenous factors that modulate enzyme activity.

Transcriptional and Post-translational Control of SULT Expression and Activity

The expression of SULT genes is under the sophisticated control of various transcription factors and nuclear receptors. tandfonline.com For example, the human SULT1A3 gene is inducible by glucocorticoids like dexamethasone (B1670325) through a glucocorticoid receptor-mediated mechanism. nih.govresearchgate.net Other nuclear receptors, including the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), also play roles in regulating SULT genes. nih.gov The transcription factor Nrf2, which responds to oxidative stress, can upregulate the expression of SULT1A1 through a pathway involving p38 mitogen-activated protein kinase (MAPK) phosphorylation. tandfonline.com Furthermore, the expression of certain SULTs can be induced by their own substrates; for instance, dopamine has been shown to induce SULT1A3 expression in human neuroblastoma cells. tandfonline.com

Post-translational modifications provide another layer of regulation. Phosphorylation is a known mechanism that can control SULT activity and stability. tandfonline.com Additionally, some SULT enzymes have blocked N-termini, a modification that can influence protein function. uniprot.org

Influence of Endogenous Factors on Sulfation Capacity

Hormones and other signaling molecules also act as endogenous regulators. Glucocorticoids, for example, can transcriptionally up-regulate SULT1A3. nih.gov Thyroid Stimulating Hormone (TSH) has been shown to suppress the expression and activity of SULT1A1 in thyrocytes. jst.go.jp The concerted action of various enzymes and the availability of co-substrates and signaling molecules create a complex network that finely tunes the biosynthesis of tyramine O-sulfate in response to physiological needs.

Metabolism and Biotransformation of Tyramine O Sulfate

Pathways of Tyramine (B21549) O-sulfate Hydrolysis and Desulfation

The hydrolysis of Tyramine O-sulfate, a process known as desulfation, is a pivotal step in its metabolism, leading to the regeneration of the parent tyramine molecule. This reaction is catalyzed by a class of enzymes known as sulfatases.

Identification and Characterization of Sulfatase Enzymes Involved in Tyramine O-sulfate Desulfation

While the specific mammalian sulfatase responsible for the direct hydrolysis of Tyramine O-sulfate has not been definitively identified in the reviewed literature, extensive research on related compounds and enzyme families provides significant insights.

In mammals, sulfatases are a diverse group of enzymes crucial for the hydrolysis of various sulfate (B86663) esters. oup.com These enzymes are found in different cellular compartments, including lysosomes and the endoplasmic reticulum, and play vital roles in processes like glycosaminoglycan degradation and steroid hormone regulation. oup.com Of particular relevance are the arylsulfatases, which hydrolyze sulfate esters of aromatic compounds.

A study on pure human arylsulfatase A (EC 3.1.6.1) demonstrated its capability to hydrolyze L-Tyrosine O-sulfate, a structurally similar compound to Tyramine O-sulfate. nih.gov The study reported a Michaelis constant (Km) of approximately 35 mM for this reaction, with an optimal pH of 5.3-5.5. nih.gov Arylsulfatase B showed significantly less activity towards tyrosine O-sulfates, being less than 5% as effective as arylsulfatase A. nih.gov Although this study did not directly use Tyramine O-sulfate as a substrate, the findings suggest that arylsulfatase A is a potential candidate for its desulfation in mammals.

Research in bacterial systems has provided more direct evidence of arylsulfatase activity on compounds related to tyramine metabolism. In various bacterial species, including Klebsiella aerogenes, Serratia marcescens, and Citrobacter braakii, the synthesis of arylsulfatase is derepressed by tyramine. mdpi.comwikipedia.orgoup.com These bacterial arylsulfatases have been shown to hydrolyze various aryl sulfates. wikipedia.org While these are not mammalian enzymes, their regulation by tyramine highlights a conserved biological link between tyramine and sulfatase activity. oup.compnas.org

It's important to note that steroid sulfatase (STS), another key mammalian sulfatase, is primarily involved in the hydrolysis of steroid sulfates. oup.com While some inhibitors of STS are derivatives of tyramine, the direct catalytic activity of STS on Tyramine O-sulfate has not been established in the reviewed literature. nih.govnih.govrsc.org

Regeneration of the Parent Tyramine Molecule through Desulfation

The enzymatic action of sulfatases on Tyramine O-sulfate results in the cleavage of the sulfate group, thereby regenerating the parent molecule, tyramine. This process is effectively a reversal of the phase II detoxification pathway that initially formed the sulfate conjugate.

The hydrolysis of labeled tyramine sulfate has been shown to release its radioactive precursor, confirming the regeneration of tyramine. sdbonline.org This desulfation step is significant as it can potentially increase the local concentration of free tyramine, a biologically active amine.

Subsequent Metabolic Fates of Desulfated Tyramine

Once tyramine is regenerated from Tyramine O-sulfate, it is subject to further metabolic processes, primarily degradation by monoamine oxidases or further conjugation to other molecules.

Role of Monoamine Oxidases (MAOs) in Tyramine Degradation Following Desulfation

The primary and most significant metabolic pathway for the degradation of tyramine is oxidative deamination, catalyzed by monoamine oxidase (MAO) enzymes. researchgate.netasm.org This process converts tyramine into 4-hydroxyphenylacetaldehyde, which is then further metabolized. asm.org

There are two main isoforms of MAO: MAO-A and MAO-B. Tyramine is a substrate for both, but it is primarily metabolized by MAO-A in the gastrointestinal tract and liver. asm.org The "cheese effect," a hypertensive crisis that can occur when individuals taking MAO inhibitors consume tyramine-rich foods, underscores the critical role of MAO in detoxifying dietary tyramine. researchgate.net The metabolism of tyramine by MAOs is a crucial step in preventing the accumulation of this vasoactive amine. researchgate.net

Exploration of Other Conjugation or Derivatization Pathways for Tyramine

Besides degradation by MAOs, desulfated tyramine can undergo other metabolic transformations, including further conjugation or derivatization.

N-Acetylation: Another metabolic route for tyramine is N-acetylation, which leads to the formation of N-acetyltyramine. pnas.orgpnas.org This pathway is considered a minor route in humans compared to oxidative deamination by MAO. pnas.org However, inhibition of MAO can lead to an increased formation of N-acetyltyramine. pnas.orgresearchgate.net The enzyme responsible for this reaction is believed to be an arylalkylamine N-acetyltransferase (AANAT). pnas.org

Hydroxylation to Octopamine (B1677172): Tyramine can serve as a precursor for the synthesis of octopamine through a hydroxylation reaction catalyzed by tyramine β-hydroxylase. mdpi.comnih.gov Octopamine is a neurotransmitter and neuromodulator, particularly in invertebrates, but it is also present in mammals. wikipedia.orgnih.gov

Glucuronidation: While sulfation is a major conjugation pathway for tyramine, glucuronidation can also occur, forming tyramine glucuronide. ontosight.ai This process, catalyzed by UDP-glucuronyltransferases (UGTs), also increases the water solubility of tyramine, aiding its excretion. ontosight.ai

In Vivo and In Vitro Metabolic Studies of Tyramine O-sulfate Turnover

Several studies, both in living organisms (in vivo) and in laboratory settings (in vitro), have investigated the metabolism of tyramine and the turnover of its sulfated conjugate.

An in vivo study in humans demonstrated that the oral administration of inorganic sulfate significantly increased the urinary excretion of Tyramine O-sulfate. nih.govnih.gov This suggests that the availability of sulfate is a limiting factor in the sulfation of tyramine.

In vitro studies using liver and intestine extracts from various animals, including humans, have shown that these tissues can synthesize Tyramine O-sulfate. sdbonline.org Monkey intestine, in particular, exhibited high activity. sdbonline.org Human hepatoma cells (HepG2) have also been shown to produce and secrete Tyramine O-sulfate. nih.gov

The table below summarizes findings from a study on the hydrolysis of L-Tyrosine O-sulfate by human arylsulfatase A, which provides insight into the potential kinetics of Tyramine O-sulfate desulfation.

| Enzyme | Substrate | Km (mM) | Optimal pH | Relative Activity |

| Human Arylsulfatase A | L-Tyrosine O-sulfate | ~35 | 5.3-5.5 | 1 |

| Human Arylsulfatase B | L-Tyrosine O-sulfate | Not determined | Not determined | <0.05 |

| Data from Fluharty et al. (1979) nih.gov |

The following table presents data on the synthesis of Tyramine O-sulfate in vitro by liver extracts from different animal species.

| Species | Tissue | Synthesis Rate (pmol/min/mg protein) |

| Monkey | Liver | 145 |

| Rat | Liver | 66 |

| Mouse | Liver | 21 |

| Guinea Pig | Liver | 6 |

| Data from The conjugation of tyramine with sulphate by liver and intestine of different animals sdbonline.org |

Interplay with Other Biotransformation Systems and Detoxification Pathways

The biotransformation of tyramine is a critical process involving several competing enzymatic pathways designed to neutralize its sympathomimetic activity and facilitate its elimination from the body. The formation of Tyramine O-sulfate represents a key Phase II detoxification route, which interacts and competes with other significant biotransformation systems, primarily Phase I oxidation pathways.

The sulfation of tyramine is catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A3, which transfers a sulfonyl group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of tyramine. This conjugation reaction significantly increases the water solubility of tyramine, inactivates its biological activity, and prepares it for efficient renal excretion. talkingaboutthescience.com The formation of Tyramine O-sulfate is therefore a terminal step in a major detoxification pathway. ebi.ac.uk

This sulfation pathway operates in concert and competition with other major detoxification systems for tyramine. The primary competing pathway is oxidative deamination, a Phase I reaction catalyzed by monoamine oxidase (MAO), mainly the MAO-A isoform. wikipedia.org This enzyme converts tyramine into the inactive metabolite 4-hydroxyphenylacetaldehyde, which is further metabolized before excretion. wikipedia.org Inhibition of the MAO system, for instance by MAOI antidepressants, leads to a greater reliance on the sulfation pathway for tyramine clearance. sefh.es This shift is a crucial consideration in the well-documented "cheese effect," where individuals on MAOIs can experience a hypertensive crisis after consuming tyramine-rich foods because the primary oxidative detoxification route is blocked. wikipedia.orgsefh.es

Another, generally minor, Phase I pathway that interacts with tyramine metabolism is hydroxylation by cytochrome P450 (CYP) enzymes, specifically CYP2D6. wikipedia.orgebi.ac.ukresearchgate.netnih.gov This reaction can convert tyramine to dopamine (B1211576), another neuroactive amine. ebi.ac.ukresearchgate.netnih.gov The interplay between SULT, MAO, and CYP enzymes determines the metabolic fate of tyramine. The relative contribution of each pathway can be influenced by genetic polymorphisms in these enzymes, the availability of co-factors like PAPS for sulfation, and the presence of inhibiting or inducing drugs. ebi.ac.ukportlandpress.com For example, supplementing with inorganic sulfate has been shown to significantly increase the urinary excretion of Tyramine O-sulfate, indicating that the availability of sulfate can be a rate-limiting factor for this pathway. portlandpress.comcapes.gov.brnih.gov

The gut microbiome also plays a role in this interplay. Gut bacteria can produce tyramine from the amino acid tyrosine. biorxiv.orgbiorxiv.org Furthermore, some gut microbes possess sulfatase enzymes that can potentially hydrolyze Tyramine O-sulfate back to tyramine, allowing for its reabsorption (enterohepatic recycling), although the primary fate of Tyramine O-sulfate is excretion. nih.gov

Once formed, Tyramine O-sulfate is primarily eliminated from the body via the urine. ebi.ac.ukcapes.gov.brnih.gov Studies measuring urinary output have confirmed that it is a major metabolite of orally ingested tyramine. portlandpress.comcapes.gov.br While some metabolism, such as desulfation back to tyramine, is theoretically possible, the predominant role of Tyramine O-sulfate is that of a detoxified, excretable end-product. ontosight.ai

Table 1: Key Biotransformation Pathways for Tyramine

| Pathway | Enzyme System | Metabolic Phase | Primary Metabolite | Function |

|---|---|---|---|---|

| Sulfation | Sulfotransferases (e.g., SULT1A3) | Phase II (Conjugation) | Tyramine O-sulfate | Detoxification, Inactivation, Increased water solubility for excretion. |

| Oxidative Deamination | Monoamine Oxidase (MAO-A) | Phase I (Functionalization) | 4-Hydroxyphenylacetaldehyde | Primary detoxification pathway under normal conditions. |

| Hydroxylation | Cytochrome P450 (CYP2D6) | Phase I (Functionalization) | Dopamine | Minor pathway; forms another neuroactive amine. |

Table 2: Factors Influencing the Interplay of Tyramine Detoxification Pathways

| Factor | Effect on Tyramine Metabolism | Example |

|---|---|---|

| Enzyme Inhibition | Shifts metabolism towards alternative pathways. | MAO inhibitors increase reliance on sulfation, potentially leading to hypertensive crisis if tyramine intake is high. wikipedia.orgsefh.es |

| Co-factor Availability | Can be a rate-limiting step for a specific pathway. | Low inorganic sulfate levels may limit the formation of Tyramine O-sulfate. portlandpress.comcapes.gov.brnih.gov |

| Genetic Polymorphisms | Alters enzyme activity, influencing pathway preference. | Variations in CYP2D6 or SULT genes can change an individual's capacity to metabolize tyramine through different routes. ebi.ac.uk |

| Gut Microbiome | Can produce tyramine and potentially reverse detoxification. | Bacterial tyrosine decarboxylase increases tyramine load; bacterial sulfatases could enable enterohepatic recycling. biorxiv.orgnih.gov |

Occurrence, Distribution, and Endogenous Regulation of Tyramine O Sulfate in Biological Systems

Detection and Quantification in Diverse Biological Matrices

Tyramine (B21549) O-sulfate has been identified in several biological fluids and tissues, indicating its presence as an endogenous metabolite or a product of microbial activity.

Presence in Plasma and Serum

Tyramine O-sulfate has been detected in human plasma and serum. Studies have reported its presence, though often without precise quantification. For instance, it has been noted as detected but not quantified in blood samples hmdb.cahmdb.ca. In a study investigating potential biomarkers for glioma, tyramine O-sulfate levels were found to be lower in cases compared to controls, with even more reduced levels observed closer to diagnosis, suggesting a dynamic presence in plasma diva-portal.org.

Presence in Urine

The presence of tyramine O-sulfate in human urine has been consistently reported hmdb.cahmdb.caurinemetabolome.ca. Research indicates that tyramine O-sulfate is a detectable component of urine, and its excretion can be influenced by factors such as dietary sulfate (B86663) intake ebi.ac.uknih.govnih.govportlandpress.com. Specifically, urinary excretion of tyramine O-sulfate has been shown to increase significantly following oral sulfate supplementation ebi.ac.uknih.govnih.gov. Tyramine O-sulfate, along with other sulfated metabolites like aminophenol sulfate and tyrosine sulfate, has been identified in both plasma and urine samples rsc.org.

Occurrence in Cell Culture Media and Tissue Homogenates

Tyramine O-sulfate has also been observed in cellular contexts. Human hepatoma cells, specifically the HepG2 cell line, have been shown to produce and secrete tyramine O-sulfate when metabolically labeled with [35S]sulfate ebi.ac.ukiaea.orgnih.gov. Studies using HepG2 cell homogenates have demonstrated that sulfotransferase enzymes can catalyze the sulfation of tyramine to form tyramine O-sulfate ebi.ac.uk. In contrast, 3Y1 rat embryo fibroblasts did not exhibit the production of tyramine O-sulfate under similar experimental conditions nih.gov.

Interspecies Comparative Analysis of Tyramine O-sulfate Levels and Metabolic Profiles

The metabolism and presence of tyramine O-sulfate vary across different species, reflecting diverse enzymatic capacities and metabolic pathways.

Microbial Systems (e.g., Pseudomonas aeruginosa)

Microorganisms also play a role in the metabolism and potential synthesis of tyramine O-sulfate. Certain bacterial enzymes, such as those from Eubacterium, can synthesize tyramine O-sulfate biorxiv.org. While Pseudomonas aeruginosa is known for its sulfur metabolism, specific studies directly detailing tyramine O-sulfate production by this bacterium are limited, though it is listed in metabolomics databases in relation to studies on P. aeruginosa metabolomicsworkbench.org. In enteric bacteria, the expression of arylsulfatase can be regulated by monoamine compounds like tyramine, suggesting an interaction between tyramine metabolism and bacterial sulfur compound utilization oup.comd-nb.info.

List of Compounds Mentioned:

Tyramine O-sulfate

Tyramine

Tyrosine

4-hydroxyphenethylamine (Tyramine)

4-hydroxyphenylacetic acid (4-HPAA)

p-cresol-glucuronide

1,5-anhydroglucitol

Tyrosine-O-sulfate

Aminophenol sulfate

4-cyanophenyl sulfate

N-acetylgalactosamine sulfate

Nigellic acid sulfate

Phenol (B47542) sulfate

p-Cresol sulfate

Isoferulic acid sulfate

Indoxyl sulfate

4-vinylphenol (B1222589) sulfate

Hydroquinone sulfate

2-Aminophenol sulfate

4-hydroxybenzoic acid sulfate

Tyramine glucuronide

Tyramine sulfate zwitterion

Tyramine-d4

Tyrosine-O-[35S]sulfate

Adenosine (B11128), 3'-phosphate, 5'-phospho[35S]sulfate

[3H]tyrosine

[3H]tyramine

[14C]tyramine hydrochloride

[14C]this compound

Na235SO4

[1-14C]tyramine O-sulphate

[35S]sulfate

p-tyrosine decarboxylase

Streptococcus faecalis tyrosine decarboxylase

p-Nitrocatechol sulfate

p-Nitrophenyl sulfate

L-ascorbic acid 2-sulfate

Potassium L-tyrosine O-sulfate

Sulfate esters of p-acetylphenol

4-hydroxy-3-nitrophenol sulfate

Tyrosine methylester

Tyrosol 4-sulfate

UK-121,265

Tyrosol glucuronide

Tryptophan N-glucoside

Tyramine methyl ester 4-sulfate

Tryptophanamide

Tyrosinamide

Tubocurarine

Udenafil

Tymazoline

Tyrosyl-Lysine

Tyrosyl-Threonine

Tyrosol

Umbelliferone

Tungsten

Tryptophol

Hordenine

N-methyltyramine

β-phenylethylamine (β-PEA)

N-methyltyramine

3-Methoxythis compound

Serotonin (B10506) (5-hydroxytryptamine; 5-HT)

5-hydroxyindoleacetic acid (5-HIAA)

Homovanillate

S-adenosylhomocysteine

Homovanillyl alcohol

3,4-dihydroxyphenylacetic acid

Hydroxytyrosol

Tyrosol

Ferulic acid

Dihydroconiferyl alcohol

Sinapic acid

Caffeic acid

p-coumaric acid sulfate

Indole

Indole-3-propionate (IPA)

Indoxyl-sulfate (IndsS)

Hippuric acid

Phenylacetylglycine

Phenyl sulfate

Para-cresyl sulfate (PCS)

Phenylpropionylglycine

Cinnamoylglycine

Equol sulfate

Short-chain fatty acids (SCFAs)

Conjugated linoleic acid (CLA)

10-hydroxy-cis-12-octadecenoate (HYA)

Trimethylamine (TMA)

Trimethylamine N-oxide (TMAO)

L-cysteine

S-sulfocysteine sodium salt

Phospho-L-tyrosine disodium (B8443419) salt

Taurine

Advanced Analytical Methodologies for Tyramine O Sulfate Quantification and Structural Elucidation in Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of tyramine (B21549) O-sulfate, enabling its separation from a complex mixture of other metabolites present in biological samples. High-performance liquid chromatography and thin-layer chromatography have been instrumental in its study.

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of tyramine O-sulfate from biological samples. ontosight.ai This technique offers high resolution and sensitivity, making it suitable for complex matrices. In many applications, reverse-phase HPLC is utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For the analysis of biogenic amines like tyramine and its derivatives, C18 columns are frequently employed. researchgate.netresearchgate.net

The detection of tyramine O-sulfate and related compounds via HPLC can be achieved through various detectors. UV detectors are commonly used, with the wavelength set to capture the absorbance of the aromatic ring in the tyramine structure. researchgate.net For enhanced sensitivity and specificity, fluorescence detection can be employed, often requiring a pre-column or post-column derivatization step to introduce a fluorophore to the amine group. researchgate.net For instance, derivatization with agents like dansyl chloride or o-phthaldialdehyde (OPA) significantly improves detection limits. researchgate.netresearchgate.netbenthamopen.comoeno-one.eu

Method development in HPLC for tyramine analysis involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), pH, and flow rate to achieve optimal separation from other biogenic amines and matrix components. researchgate.netresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve a wide range of analytes with different polarities. researchgate.netresearchgate.net

Table 1: HPLC Methods for the Analysis of Tyramine and Related Amines

| Feature | Method 1 | Method 2 | Method 3 |

| Analyte(s) | Tyramine, Histamine (B1213489), Amino Acids | Tyramine | Tyramine, other biogenic amines |

| Column | Chrom SEP SS C18 (4.6 mm × 150 mm, 5 µm) researchgate.net | C18 (4.6 × 150 mm ID, 5 um) researchgate.net | Primesep 100 sielc.com |

| Mobile Phase | Tetrahydrofuran, methanol, and phosphate (B84403) buffer (gradient) researchgate.net | 0.02 mol/L disodium (B8443419) hydrogen-acetonitrile (85:15 v/v), pH 8.4 researchgate.net | Acetonitrile, water, and formic acid |

| Detection | Fluorescence (λex = 335 nm, λem = 440 nm) after OPA derivatization researchgate.net | UV (278 nm) researchgate.net | UV |

| Application | Shrimp by-products researchgate.net | Rice wine researchgate.net | General analysis sielc.com |

| Validation | Recovery for tyramine: 98.68% researchgate.net | LOD: 0.7 mg/L; Recovery: >97% researchgate.net | Not specified |

| LOD: Limit of Detection |

Thin-Layer Chromatography (TLC) in Early Research and Method Development

Thin-Layer Chromatography (TLC) has historically served as a valuable tool for the qualitative and semi-quantitative analysis of biogenic amines, including tyramine. benthamopen.com While largely superseded by HPLC and other more advanced techniques for quantitative work, TLC remains useful for rapid screening, method development, and in laboratories with limited access to more sophisticated instrumentation.

In early research, TLC was used for the separation and identification of tyramine in various food and biological samples. researchgate.net The technique involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a chamber with a suitable mobile phase. chromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For tyramine, a mobile phase system such as butanol-acetic acid-water has been used. researchgate.net

Detection on TLC plates can be achieved by spraying with a reagent that reacts with the analyte to produce a colored or fluorescent spot. chromatographyonline.com For instance, Dragendorff's reagent can be used for visualizing alkaloids and other nitrogen-containing compounds. pensoft.net The identity of a compound can be suggested by comparing its retention factor (Rf) value to that of a known standard run on the same plate. For more definitive confirmation, the spot can be scraped from the plate and the analyte extracted for further analysis by techniques like mass spectrometry.

Modern advancements in TLC, known as High-Performance Thin-Layer Chromatography (HPTLC), offer improved resolution, sensitivity, and quantitation capabilities through the use of higher quality plates and automated application and detection systems. pensoft.net

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of tyramine O-sulfate, providing high sensitivity and specificity for both identification and quantification. When coupled with liquid chromatography, it becomes a powerful platform for metabolomics research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted and untargeted metabolomics studies involving tyramine O-sulfate. upf.edu This technique combines the superior separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry. In a typical LC-MS/MS workflow, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. diva-portal.org

For the analysis of sulfated metabolites like tyramine O-sulfate, negative ion mode ESI is often preferred as the sulfate (B86663) group is more stable under these conditions. acs.org The initial mass spectrometer (MS1) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of tyramine O-sulfate (C8H11NO4S, exact mass: 217.0409). nih.gov This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as the method only detects molecules that have both the correct precursor ion mass and fragment into specific product ions. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of multiple biogenic amines and their metabolites in various biological fluids, such as plasma and urine. rsc.orgfrontiersin.org These methods are crucial for studying the metabolic pathways of tyramine and understanding how its sulfation is regulated. The NIH's Metabolomics Workbench repository lists numerous studies that have utilized LC-MS to analyze tyramine O-sulfate in diverse biological contexts, from liver disease in mice to COVID-19 in humans. metabolomicsworkbench.org

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of tyramine O-sulfate and distinguishing it from other molecules with the same nominal mass. ox.ac.uk Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers can achieve mass accuracies of less than 5 parts per million (ppm). acs.orgresearchgate.net

This level of precision is critical in metabolomics to differentiate between isobaric compounds (molecules with the same integer mass but different elemental compositions). For example, HRMS can distinguish a sulfated peptide from a phosphorylated peptide, which have a mass difference of only about 0.0008 Da. acs.org The exact mass of tyramine O-sulfate is 217.04087901 Da. nih.gov An HRMS instrument can measure this mass with high accuracy, providing strong evidence for the presence of the compound. diva-portal.orgrsc.org

HRMS is not only used for the analysis of small molecules but also for the characterization of post-translationally modified proteins, such as those containing tyrosine O-sulfate. acs.org In such studies, the protein is typically digested into smaller peptides, which are then analyzed by LC-HRMS. The accurate mass measurement of a peptide, combined with fragmentation data, allows for the confident identification and localization of the sulfation site. acs.orgnih.gov

Table 2: High-Resolution Mass Spectrometry Data for Tyramine O-sulfate

| Property | Value | Source |

| Molecular Formula | C8H11NO4S | nih.gov |

| Exact Mass | 217.04087901 Da | nih.gov |

| Monoisotopic Mass | 217.04087901 Da | nih.gov |

| Typical Mass Accuracy | < 5 ppm | acs.org |

| Instrumentation | Time-of-Flight (TOF), Orbitrap | acs.orgtoray-research.co.jp |

Isotope Dilution Mass Spectrometry for Absolute Quantification in Complex Samples

Isotope Dilution Mass Spectrometry (IDMS) is the benchmark method for achieving the most accurate and precise absolute quantification of analytes in complex samples. omu.edu.tr This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., deuterium-labeled tyramine) to the sample as an internal standard before sample processing. cdnsciencepub.comnih.gov

The stable isotope-labeled internal standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, chromatography, and ionization. researchgate.netresearchgate.net However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, any variations in sample recovery or ionization efficiency are compensated for, leading to highly accurate and reproducible quantification. nih.govnih.gov

This approach has been successfully applied to the quantification of tyramine and other biogenic amines in a variety of matrices, including food products and biological samples. nih.govresearchgate.net For example, a method using deuterium-labeled tyramine (tyramine-d4) as an internal standard has been developed for the analysis of tyramine in plasma and urine. frontiersin.org The use of IDMS is particularly important in metabolomics, where accurate concentration data is essential for building reliable metabolic models and identifying disease biomarkers. omu.edu.trcapes.gov.br

Spectrophotometric and Fluorimetric Methods for Tyramine O-sulfate Detection

Spectrophotometric and fluorimetric methods offer sensitive approaches for the quantification of various compounds, including metabolites like Tyramine O-sulfate. These techniques are based on the principles of light absorption and fluorescence emission, respectively.

Principles of Spectrophotofluorimetry for Conjugate Measurement

Spectrophotofluorimetry is an analytical technique that measures the fluorescence emitted by a substance after it has been excited by a specific wavelength of light. slideshare.netconductscience.com When a molecule absorbs light, its electrons are promoted to a higher energy state. As they return to the ground state, they can emit light of a longer wavelength, a phenomenon known as fluorescence. slideshare.netconductscience.com The intensity of this emitted light is typically proportional to the concentration of the fluorescent substance, allowing for quantitative analysis. turnerdesigns.com

A spectrofluorometer is the instrument used for these measurements. It consists of a light source (often a xenon lamp), an excitation monochromator to select the wavelength of light to excite the sample, a sample holder, an emission monochromator to select the emitted wavelength, and a detector to measure the fluorescence intensity. hitachi-hightech.com

The key advantages of fluorometry are its high sensitivity and specificity. turnerdesigns.com It can be up to 1,000 times more sensitive than absorbance-based methods. turnerdesigns.com The specificity arises from the fact that each fluorescent compound has a unique excitation and emission spectrum, often referred to as its "fluorescence signature". turnerdesigns.com However, factors such as pH, temperature, solvent, and the presence of quenching agents (like dissolved oxygen or impurities) can significantly affect fluorescence intensity and must be carefully controlled. slideshare.netjasco-global.com

Derivatization Strategies for Enhanced Detection and Specificity

While Tyramine O-sulfate itself may not possess strong native fluorescence, its detection via spectrophotometric and fluorimetric methods can be significantly enhanced through chemical derivatization. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net This can involve attaching a chromophore (for UV-visible detection) or a fluorophore (for fluorescence detection) to the target analyte. researchgate.net

For amines like tyramine and its metabolites, several derivatization reagents are commonly used in research settings. These reagents react with the primary or secondary amine group to form a highly fluorescent product.

Common Derivatizing Reagents for Amines:

| Reagent | Target Functional Group | Detection Method | Reference |

| Dansyl chloride (Dns-Cl) | Primary and secondary amines | Fluorescence, UV | researchgate.netmdpi.com |

| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescence | researchgate.net |

| Fluorescamine | Primary amines | Fluorescence | researchgate.net |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and secondary amines | Fluorescence | researchgate.netresearchgate.net |

| 3,5-Dinitrobenzoyl chloride | Primary and secondary amines | UV | benthamopen.com |

| 2-chloro-4-methoxy-6-(4-(pyren-1-yl) butoxy)-1, 3, 5-triazine (CMPT) | Polyamines and monoamines | Excimer Fluorescence | google.com |

The derivatization process typically involves mixing the sample with the reagent under specific pH and temperature conditions to ensure the reaction proceeds to completion. mdpi.combenthamopen.com For instance, derivatization with dansyl chloride is often performed at 40°C, while reactions with 3,5-dinitrobenzoyl chloride can be rapid, occurring in under 5 minutes at 25°C. mdpi.combenthamopen.com The resulting fluorescent derivative can then be measured, with the fluorescence intensity directly correlating to the initial concentration of the analyte. The choice of derivatizing agent depends on the specific requirements of the assay, including desired sensitivity and potential for interference from other compounds in the sample matrix. researchgate.net

Radioisotopic Labeling and Tracer Studies in Metabolic Research (e.g., using [35S]sulfate, [14C]tyramine, [3H]tyramine)

Radioisotopic labeling is a powerful technique in metabolic research, allowing for the sensitive and specific tracing of metabolic pathways. By introducing a molecule containing a radioactive isotope, researchers can follow its conversion into various metabolites. For studying the metabolism of tyramine to Tyramine O-sulfate, several radiolabeled precursors are employed.

[35S]sulfate: This tracer is used to study the process of sulfation. When cells or organisms are incubated with [35S]sulfate, the radiolabel is incorporated into sulfated metabolites. Research has shown that human hepatoma (HepG2) cells, when labeled with [35S]sulfate, produce and secrete tyramine-O-[35S]sulfate. ebi.ac.uk This demonstrates the de novo sulfation of tyramine. ebi.ac.uk The use of adenosine (B11128), 3'-phosphate, 5'-phospho[35S]sulfate as the sulfate donor in cell homogenates further confirms the enzymatic sulfation of tyramine to tyramine-O-[35S]sulfate. ebi.ac.uk Studies in rats have also utilized [35S] to investigate the metabolism of tyrosine O-sulfate. nih.govnih.gov

[14C]tyramine: Labeling tyramine with Carbon-14 allows for the tracking of the entire tyramine molecule through its metabolic fate. Studies using [14C]tyramine in rats have investigated its metabolism, including the effects of monoamine oxidase (MAO) inhibitors like tranylcypromine (B92988) sulphate on its metabolic pathways. jneurosci.orgoup.com The use of [14C]tyramine has also been crucial in understanding that the decarboxylation of tyrosine to tyramine is a major metabolic route in mammals, especially at high tyrosine concentrations. pnas.org Preliminary human studies have also employed [1-14C]tyramine to observe its metabolism. oup.com

[3H]tyramine: Tritium ([3H]) is another common radioisotope used for labeling tyramine. [3H]tyramine has been utilized in studies of the central nervous system to characterize its high-affinity binding sites, particularly in relation to the dopamine (B1211576) transport system. nih.gov It has also been used as a radiotracer in radioimmunoassay (RIA) systems after being conjugated to other molecules. iaea.org In metabolic studies, [3H]tyramine can serve as a substrate for monoamine oxidase (MAO) to measure enzyme activity. jneurosci.org

These radioisotopic tracer studies are fundamental for elucidating the biosynthetic pathway of Tyramine O-sulfate, confirming that it is primarily derived from the sulfation of tyramine rather than the decarboxylation of tyrosine-O-sulfate. ebi.ac.uk

Method Validation and Quality Control in Academic Research Settings

For any analytical methodology to be considered reliable, it must undergo a thorough validation process. This is crucial in academic research to ensure that the generated data is accurate, reproducible, and specific for the analyte of interest, in this case, Tyramine O-sulfate.

Assessment of Sensitivity and Limit of Detection in Biological Matrices

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

These values are particularly important when analyzing compounds in complex biological matrices like plasma or urine, where concentrations can be very low. For example, in a study of plasma metabolites in children with Autism Spectrum Disorder, a significant portion of Tyramine O-sulfate values were below the detection limit of the assay, highlighting the need for highly sensitive methods. mdpi.com

The table below shows examples of LOD and LOQ values achieved for tyramine analysis using various methods, which provides a benchmark for what might be achievable for its sulfated metabolite.

Examples of LOD and LOQ for Tyramine in Research

| Analytical Method | Matrix | LOD | LOQ | Reference |

| HPLC-UV (after derivatization) | Fish Sauce | 40 ppb (ng/mL) | 500 ppb (ng/mL) | benthamopen.comresearchgate.net |

| HPLC-UV | Agricultural Products | 0.01-0.10 mg/kg | 0.02-0.31 mg/kg | d-nb.info |

| Electrochemical Sensor | Buffer | 0.1 nM | - | researchgate.net |

| HPLC-FLD (after derivatization) | Buffer | 0.054 µM | - | mdpi.com |

| TSA-ELISA | Buffer | 0.004 ng/mL | - | jaas.ac.cn |

Achieving a low LOD is critical, as metabolites like Tyramine O-sulfate may be present at nanomolar concentrations. mdpi.com

Evaluation of Specificity and Selectivity Against Interfering Compounds

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components.

In the context of Tyramine O-sulfate analysis, potential interfering compounds include:

The parent compound, Tyramine .

The precursor amino acid, Tyrosine .

Other related biogenic amines (e.g., histamine, octopamine (B1677172), synephrine ). researchgate.net

Structural analogs (e.g., norepinephrine, epinephrine, phenethylamine ). rsc.org

Other sulfated metabolites present in the biological matrix. diva-portal.orgrsc.org

Analytical methods must be able to distinguish Tyramine O-sulfate from these other molecules. For example, a colorimetric biosensor developed for tyrosine showed negligible interference from tyramine. rsc.org Similarly, a fluorometric assay for histamine noted that compounds like 3-OH-tyramine could suppress fluorescence if added before the derivatization reagent. dcu.ie Chromatographic methods (like HPLC) are often employed before detection to physically separate Tyramine O-sulfate from interfering compounds, thereby ensuring the specificity of the measurement. benthamopen.comd-nb.info The validation process involves analyzing blank samples, spiked samples, and samples containing known potential interferents to demonstrate the method's specificity and selectivity. benthamopen.comd-nb.inforsc.org

Ensuring Reproducibility and Accuracy for Research Laboratory Environments

The reliable quantification and structural elucidation of Tyramine O-sulfate in research settings hinge on the implementation of robust analytical methodologies and stringent quality control measures. Ensuring the reproducibility and accuracy of these methods is paramount for generating credible and comparable data across different studies and laboratories. This involves a multi-faceted approach encompassing method validation, the use of appropriate standards, and participation in inter-laboratory comparison studies.

At the core of reproducible research is a thoroughly validated analytical method. For Tyramine O-sulfate, this typically involves liquid chromatography-mass spectrometry (LC-MS) based techniques. Method validation assesses several key parameters to ensure the method is fit for its intended purpose. nih.gov These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity establishes the concentration range over which the analytical signal is directly proportional to the concentration of Tyramine O-sulfate. This is determined by analyzing a series of calibration standards at different concentrations. For instance, in the analysis of biogenic amines, including the parent compound tyramine, linearity with correlation coefficients (r²) greater than 0.99 is often achieved, indicating a strong linear relationship. oup.comresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of Tyramine O-sulfate is added to a sample matrix (spiking) and the percentage of the added amount that is measured is calculated. Acceptable recovery ranges are typically between 80% and 120%. oup.com For example, recovery for serotonin (B10506) O-sulfate, a structurally similar compound, has been reported to be between 104–121% in plasma.

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For biogenic amine analysis, RSD values for repeatability are often expected to be below 5%, while intermediate precision may have slightly higher but still acceptable limits. researchgate.netresearchgate.net

The Limit of Detection (LOD) is the lowest concentration of Tyramine O-sulfate that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These values are crucial for studies where Tyramine O-sulfate may be present at very low levels. For example, in some studies, a significant portion of Tyramine O-sulfate values in plasma samples were below the detection limit, highlighting the need for sensitive analytical methods. mdpi.com

To ensure ongoing accuracy and reproducibility, the use of quality control (QC) samples is essential. These are samples with known concentrations of Tyramine O-sulfate that are analyzed alongside the study samples. The results from the QC samples are monitored to ensure they fall within predefined acceptance criteria, providing confidence in the results of the unknown samples. nih.gov Tight clustering of QC samples in multivariate analyses is a good indicator of analytical reproducibility. nih.gov

Inter-laboratory comparison studies , also known as proficiency testing, play a vital role in establishing the comparability of results between different laboratories. gulfmet.orgresearchgate.netresearchgate.net In these studies, the same set of samples is analyzed by multiple laboratories, and the results are compared. This helps to identify any systematic biases in a particular laboratory's methodology and ensures that results are consistent across the wider research community. researchgate.net

The complexity of biological matrices, such as plasma and urine, can introduce challenges like matrix effects, which can suppress or enhance the analytical signal of Tyramine O-sulfate. nih.gov Therefore, appropriate sample preparation techniques, such as protein precipitation or solid-phase extraction, are crucial to minimize these interferences and ensure accurate quantification. nih.gov The stability of Tyramine O-sulfate in these matrices under different storage conditions should also be evaluated to prevent degradation and ensure the integrity of the samples. slideshare.net

By rigorously validating analytical methods, consistently using quality control samples, and participating in inter-laboratory comparisons, research laboratories can ensure the generation of high-quality, reproducible, and accurate data for Tyramine O-sulfate. This foundation of analytical excellence is critical for advancing our understanding of the biological roles of this compound.

Data Tables

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Measures the correlation between analyte concentration and instrument response. | > 0.99 |

| Accuracy (% Recovery) | The closeness of a measured value to the true value, assessed by spiking samples. | 80 - 120% |

| Precision (RSD) | The degree of scatter between a series of measurements. | Repeatability (Intra-day) < 15% Intermediate Precision (Inter-day) < 20% |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

Table 2: Example of Inter-day and Intra-day Precision and Accuracy Data for a Hypothetical Tyramine O-sulfate Assay

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (RSD %) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (RSD %) | Inter-day Accuracy (% of Nominal) |

| Low | 5 | 4.5 | 102.3 | 6.8 | 101.5 |

| Medium | 50 | 3.1 | 98.9 | 5.2 | 99.4 |

| High | 200 | 2.5 | 100.5 | 4.1 | 100.8 |

Theoretical and Mechanistic Aspects of Tyramine O Sulfate S Biological Role

Investigation of Tyramine (B21549) O-sulfate Interactions with Cellular Components

Theoretical or In Vitro Binding to Transporters or Receptors

While direct in vitro binding studies specifically for Tyramine O-sulfate to identified transporters or receptors are limited in the reviewed literature, several lines of evidence suggest potential interactions. Tyramine, the parent compound, is known to interact with various biological targets, providing a basis for theoretical considerations regarding its sulfated derivative.

Organic Cation Transporter 1 (OCT1), a transporter involved in the uptake of numerous monoamines, has been shown to transport tyramine in cell culture models ( mdpi.com). This suggests that OCT1, and potentially other organic cation transporters, could be candidates for interacting with Tyramine O-sulfate, although specific binding affinities or functional consequences for the sulfated form are not detailed. Furthermore, interactions between tyramine and the human dopamine (B1211576) transporter have been noted, particularly concerning the influence of ions like Na+, K+, and Cl- on binding ( ebi.ac.uk). This implies that monoamine transporters, which often exhibit broad substrate specificity, might accommodate Tyramine O-sulfate.

In the realm of receptors, studies on invertebrate models offer insights. In the rice weevil (Sitophilus oryzae), tyramine binds to the tyramine receptor (TyrR) through specific interactions with amino acid residues such as Asp114 and Asp80, forming hydrogen bonds with the hydroxyl and amino groups of tyramine ( nih.gov). Similarly, in Caenorhabditis elegans, tyramine activates the TYRA-3 receptor, initiating intracellular calcium signaling via a Gαq-IP3 pathway ( nih.gov). These findings suggest that Tyramine O-sulfate might also engage with specific tyramine receptors or related G protein-coupled receptors, potentially through distinct binding modes influenced by the sulfate (B86663) group.

Moreover, research has identified a 175 kDa protein in bovine and canine liver and pancreas that binds tyrosine-O-sulfate (TyrS). This protein is hypothesized to function as a receptor for tyrosine-sulfated proteins, influencing their cellular trafficking and secretion ( nih.gov). While this study focuses on tyrosine-O-sulfate, it indicates the existence of specific binding proteins for sulfated tyrosine derivatives, raising the possibility of analogous interactions for Tyramine O-sulfate within biological systems.

Evolutionary Conservation of Tyramine O-Sulfate Metabolism Across Different Biological Organisms

The metabolic conjugation of tyramine with sulfate appears to be a conserved process across various mammalian species, primarily occurring in the liver and intestine. Studies utilizing liver and intestinal extracts have demonstrated the capacity of these tissues from species including monkeys, rats, mice, guinea pigs, and humans to catalyze the sulfation of tyramine ( nih.gov, nih.gov). This enzymatic modification, likely mediated by sulfotransferases, serves as a detoxification or metabolic pathway for tyramine.

Quantitative analyses reveal significant species-specific differences in the activity of tyramine sulfation. For instance, monkey liver extracts exhibited the highest capacity for synthesizing [14C]tyramine sulfate, producing approximately 145 pmol/min per mg of protein. This was followed by rat liver (66 pmol/min/mg), mouse liver (21 pmol/min/mg), and guinea pig liver (6 pmol/min/mg) ( nih.gov). The intestine also plays a role, with monkey intestine showing activity nearly three times that of monkey liver ( nih.gov, nih.gov). The presence of a low Km (9.1 μM) for sulfotransferase towards tyramine is suggested as a factor contributing to efficient sulfation ( nih.gov).

Beyond mammals, the broader tyramine signaling system demonstrates evolutionary conservation. Tyramine and octopamine (B1677172) are recognized as the invertebrate counterparts of vertebrate adrenergic transmitters, sharing structural similarities and analogous physiological roles, suggesting an ancient evolutionary origin for this system ( annualreviews.org). Tyramine itself plays conserved roles in metabolic regulation across diverse organisms, such as ameliorating insulin (B600854) resistance in Drosophila and modulating stress responses in C. elegans ( nih.gov, nih.gov).

The process of sulfation itself is a fundamental metabolic modification conserved across many life forms, utilized for the regulation of numerous biologically active molecules, including hormones like estrogens, which are transported as sulfate esters ( oup.com). While specific studies detailing the evolutionary conservation of Tyramine O-sulfate metabolism outside of mammals are scarce, the presence of tyramine as a metabolite in various organisms and the conserved nature of sulfation pathways suggest a potential for broader evolutionary relevance. Tyramine-O-sulfate is also identified as a human urinary metabolite ( nih.gov), underscoring its role in human metabolism.

Emerging Research Directions and Unexplored Avenues for Tyramine O Sulfate Studies

Discovery of Novel Enzymes and Pathways Involved in Tyramine (B21549) O-sulfate Homeostasis

The formation of Tyramine O-sulfate is primarily understood as the sulfation of tyramine. Research has identified that this conversion is catalyzed by sulfotransferase enzymes present in various tissues, including the liver and intestine. osti.govnih.gov The pathway is believed to proceed from the decarboxylation of the amino acid tyrosine to form tyramine, which is then sulfated. nih.govwikipedia.org Studies using purified tyrosine decarboxylase from Streptococcus faecalis have shown that L-tyrosine is a substrate, whereas tyrosine-O-sulfate is not, suggesting that sulfation is the final step in this sequence. osti.gov

However, the complete enzymatic machinery governing the balance (homeostasis) of Tyramine O-sulfate is likely more complex. Beyond the foundational sulfotransferases, research is beginning to explore other enzymes that influence the availability of its precursor, tyramine. These include various oxidases that degrade tyramine, thereby competing with the sulfation pathway.

Key Enzymes in Tyramine Metabolism:

Sulfotransferases (SULTs): Directly catalyze the transfer of a sulfonate group to tyramine. Studies have shown these enzymes, present in dog and human liver homogenates, actively sulfate (B86663) tyramine. nih.gov The low Michaelis constant (Km) of 9.1 µM for tyramine indicates a high affinity of the enzyme for its substrate. nih.gov

Tyrosine Decarboxylase: Produces tyramine from tyrosine, providing the substrate for sulfation. wikipedia.org

Monoamine Oxidase (MAO): Primarily MAO-A, this enzyme metabolizes tyramine into 4-hydroxyphenylacetaldehyde, representing a major degradation pathway. wikipedia.org

Diamine Oxidase (DAO): A novel DAO discovered in the bacterium Glutamicibacter halophytocola has been shown to effectively degrade tyramine, exhibiting a very high affinity (Km of 0.009 mM). mdpi.com

Tyramine Oxidase: Identified in microorganisms like Klebsiella aerogenes, this enzyme is involved in the utilization of tyramine as a nitrogen source. nih.gov

Multicopper Oxidase (MCO): An MCO from Lactobacillus sakei has demonstrated the ability to degrade tyramine. mdpi.com

Future research is aimed at identifying specific isoforms of sulfotransferases with high specificity for tyramine and characterizing the regulatory mechanisms that control the flux of tyramine between sulfation and oxidative degradation pathways.

Advanced Omics Approaches for Comprehensive Tyramine O-sulfate Profiling (e.g., Sulfatome Analysis)

Modern "omics" technologies are revolutionizing the study of metabolites like Tyramine O-sulfate by allowing for high-throughput, comprehensive analysis. fems-microbiology.orgnih.gov Metabolomics, in particular, has been instrumental in profiling the "sulfatome"—the complete set of sulfated metabolites in a biological system.

A recent investigation of the human sulfatome in plasma and urine samples successfully identified Tyramine O-sulfate in both biofluids. rsc.org This type of profiling allows researchers to quantify the relative abundance of Tyramine O-sulfate and correlate it with other sulfated compounds, providing a holistic view of sulfation metabolism. Such studies have revealed that the number of sulfated metabolites detectable in urine (161 identified) is more than double that found in plasma (71 identified). rsc.org This highlights the role of sulfation in producing water-soluble compounds for efficient renal excretion.

Integrative multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, hold the potential to link genetic variations in sulfotransferase enzymes (genomics) to their expression levels (transcriptomics), actual protein abundance (proteomics), and the resulting Tyramine O-sulfate levels (metabolomics). This powerful approach can elucidate the complete chain of events from gene to metabolic function.

Elucidation of Tyramine O-sulfate's Role in Specific Physiological Processes (excluding human disease states)

The primary physiological role of Tyramine O-sulfate formation is the detoxification and metabolic inactivation of its precursor, tyramine. Tyramine is a potent sympathomimetic amine that can cause a significant increase in blood pressure by triggering the release of catecholamines like norepinephrine. wikipedia.orgnih.govfrontiersin.org

The process of sulfation converts tyramine into a more water-soluble, biologically inactive compound that can be readily excreted in the urine. nih.govnih.gov This metabolic transformation is a crucial protective mechanism that prevents the systemic accumulation of active tyramine from dietary sources. Studies have shown that supplementing with inorganic sulfate can significantly increase the urinary excretion of Tyramine O-sulfate, underscoring its importance as a clearance pathway. nih.govnih.gov

Beyond its role in detoxification in vertebrates, tyramine metabolism plays distinct physiological roles in other organisms. In the bacterium Klebsiella aerogenes, tyramine is involved in the regulation of arylsulfatase synthesis. The enzyme tyramine oxidase is linked to this regulatory process, which is crucial for sulfur acquisition and metabolism in the bacterium. nih.gov This highlights a specific signaling or regulatory role for tyramine metabolism in microbial physiology.

Synthesis of Stable Isotope-Labeled Tyramine O-sulfate for Advanced Metabolic Tracing and Flux Analysis

Metabolic tracing using isotopically labeled compounds is a powerful technique for quantifying the flow of metabolites through a pathway (flux analysis). While early studies successfully used radioisotopes like ³⁵S, ³H, and ¹⁴C to trace the formation of Tyramine O-sulfate from its precursors, modern methods increasingly rely on stable isotopes. nih.govnih.gov

The custom synthesis of molecules labeled with stable isotopes such as ¹³C, ¹⁵N, ²H (deuterium), or ³⁴S is now a well-established practice. schd-shimadzu.com These labeled compounds serve as "gold standard" internal standards for highly accurate quantification in mass spectrometry-based methods like LC-MS/MS. schd-shimadzu.com

For Tyramine O-sulfate research, the synthesis of stable isotope-labeled versions would enable sophisticated experiments:

Metabolic Flux Analysis: By providing cells or organisms with labeled tyramine (e.g., ¹³C-tyramine) or labeled sulfate (e.g., ³⁴SO₄²⁻), researchers can precisely track the rate of Tyramine O-sulfate synthesis and compare the flux through competing metabolic pathways.

Pharmacokinetic Studies: Labeled Tyramine O-sulfate can be administered to track its distribution, metabolism, and excretion with high specificity and sensitivity, avoiding the need to measure changes against a high endogenous background.

Quantification Standards: Having a stable isotope-labeled internal standard is crucial for accurate measurement of endogenous Tyramine O-sulfate levels in complex biological samples like plasma and urine.

This approach provides the quantitative rigor necessary to move from qualitative descriptions of the pathway to a precise, dynamic model of Tyramine O-sulfate homeostasis.

Q & A

Q. What methodological steps ensure accurate quantification of Tyramine O-sulfate in biological samples using liquid chromatography-mass spectrometry (LC-MS)?

- Answer: To quantify Tyramine O-sulfate, optimize sample preparation by using solid-phase extraction (SPE) to isolate sulfated metabolites and reduce matrix interference. Employ isotopically labeled internal standards (e.g., deuterated Tyramine O-sulfate) to correct for ion suppression/enhancement during LC-MS analysis. Validate the method by assessing linearity (1–1000 ng/mL), recovery rates (>85%), and intra-/inter-day precision (CV <15%) . Chromatographic separation should use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile.

Q. How can researchers address challenges in synthesizing Tyramine O-sulfate with high purity for in vitro studies?

- Answer: Use enzymatic sulfation with purified human sulfotransferase 1A3 (SULT1A3) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using preparative HPLC. Characterize purity via nuclear magnetic resonance (NMR; e.g., δ 7.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; [M+H]+ m/z 232.0485). Report synthetic yields and purity metrics in supplementary materials to enable replication .

Advanced Research Questions

Q. How should experimental designs account for contradictory findings on Tyramine O-sulfate’s inhibition of monoamine oxidase A (MAO-A) in neuronal models?

- Answer: Contradictions may arise from differences in cell models (e.g., primary neurons vs. immortalized lines) or assay conditions (e.g., substrate concentrations). Design experiments to:

- Compare Tyramine O-sulfate’s IC50 under standardized MAO-A activity assays (e.g., fluorometric detection of kynuramine oxidation).

- Control for endogenous sulfation pathways by using sulfatase inhibitors like sodium chlorate.

- Validate findings across multiple models (e.g., transfected HEK293 cells vs. human cortical neurons) .

Q. What methodological frameworks resolve discrepancies in Tyramine O-sulfate’s pharmacokinetic half-life across rodent and primate models?

- Answer: Conduct cross-species pharmacokinetic studies with matched dosing (e.g., 1 mg/kg IV). Collect plasma samples at 5, 15, 30, 60, and 120 minutes post-administration. Use non-compartmental analysis (NCA) to calculate half-life (t1/2) and compartmental modeling to identify species-specific metabolic rates. Address interspecies variability by analyzing sulfotransferase expression (e.g., qPCR for SULT1A3) and renal clearance mechanisms. Publish raw pharmacokinetic data in supplementary tables to facilitate meta-analyses .

Q. How can researchers optimize untargeted metabolomics workflows to distinguish Tyramine O-sulfate from isobaric metabolites in complex biological matrices?

- Answer: Implement orthogonal analytical strategies:

- Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS/MS to separate polar sulfated metabolites.

- Apply in-source fragmentation to differentiate isobars (e.g., Tyramine O-sulfate vs. 4-hydroxyphenylacetic acid sulfate) based on unique fragment ions (e.g., m/z 152 for tyramine aglycone).

- Validate identifications via synthetic standards and public spectral libraries (e.g., HMDB or MassBank) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Tyramine O-sulfate on blood pressure in hypertensive models?

- Answer: Use mixed-effects models to account for intra-subject variability in longitudinal blood pressure measurements. Apply the Benjamini-Hochberg correction for multiple comparisons (e.g., dose groups vs. control). Include covariates like baseline MAP (mean arterial pressure) and body weight. Report effect sizes (Cohen’s d) and 95% confidence intervals for translational relevance .

Q. How should researchers address variability in Tyramine O-sulfate’s stability during long-term storage in biorepositories?

- Answer: Conduct stability studies under varying conditions (−80°C, −20°C, 4°C) over 6–12 months. Quantify degradation via LC-MS and model decay kinetics using first-order rate equations. Recommend storage at −80°C with desiccants to prevent hydrolysis. Publish stability data in supplementary materials to guide biorepository protocols .

Ethical & Reproducibility Considerations

Q. What guidelines ensure ethical reporting of Tyramine O-sulfate’s neurotoxic effects in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.